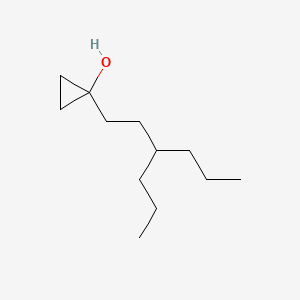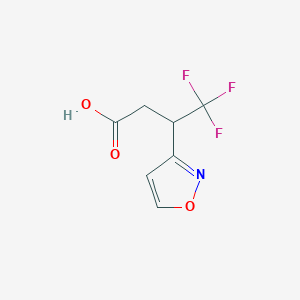
(s)-2-Amino-2-(4-chloro-3-nitrophenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(s)-2-Amino-2-(4-chloro-3-nitrophenyl)ethan-1-ol is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group, a chloro group, and a nitro group attached to a phenyl ring, along with an ethan-1-ol backbone. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(4-chloro-3-nitrophenyl)ethan-1-ol typically involves the following steps:
Nitration: The starting material, 4-chloroaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to yield 4-chloro-3-nitroaniline.
Reduction: The nitro group in 4-chloro-3-nitroaniline is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, resulting in 4-chloro-3-nitroaniline.
Amination: The final step involves the reaction of 4-chloro-3-nitroaniline with ethylene oxide under basic conditions to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to ensure high yield and purity while minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
(s)-2-Amino-2-(4-chloro-3-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: 2-Amino-2-(4-chloro-3-nitrophenyl)ethan-1-one.
Reduction: 2-Amino-2-(4-chloro-3-aminophenyl)ethan-1-ol.
Substitution: 2-Amino-2-(4-hydroxy-3-nitrophenyl)ethan-1-ol.
Wissenschaftliche Forschungsanwendungen
(s)-2-Amino-2-(4-chloro-3-nitrophenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of (s)-2-Amino-2-(4-chloro-3-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds with active sites of enzymes, while the chloro and nitro groups can participate in various non-covalent interactions, stabilizing the enzyme-substrate complex and modulating the enzyme’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-2-Amino-2-(4-chloro-3-nitrophenyl)ethan-1-ol
- 2-Amino-2-(4-chloro-3-nitrophenyl)ethanol
- 2-Amino-2-(4-chloro-3-nitrophenyl)ethanone
Uniqueness
(s)-2-Amino-2-(4-chloro-3-nitrophenyl)ethan-1-ol is unique due to its specific stereochemistry, which imparts distinct biological activity and selectivity in enzymatic reactions. This chiral specificity makes it a valuable compound in the development of enantiomerically pure pharmaceuticals.
Eigenschaften
Molekularformel |
C8H9ClN2O3 |
|---|---|
Molekulargewicht |
216.62 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(4-chloro-3-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H9ClN2O3/c9-6-2-1-5(7(10)4-12)3-8(6)11(13)14/h1-3,7,12H,4,10H2/t7-/m1/s1 |
InChI-Schlüssel |
XKLGTSJJJYBCKD-SSDOTTSWSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[C@@H](CO)N)[N+](=O)[O-])Cl |
Kanonische SMILES |
C1=CC(=C(C=C1C(CO)N)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




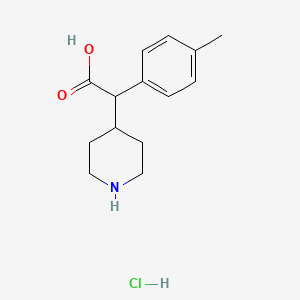
![N-[3-(3-methylbenzamido)phenyl]pyridine-4-carboxamide](/img/structure/B13583846.png)
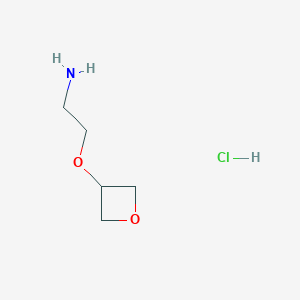
![N-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethyl]-3-[2-(2-hydroxyethoxy)ethoxy]propanamide](/img/structure/B13583856.png)
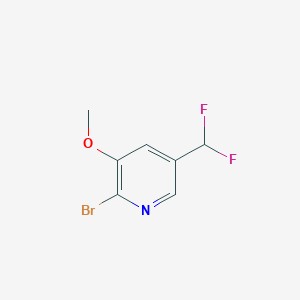
![2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine,oxalicacid](/img/structure/B13583867.png)
![7-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylicaciddihydrochloride](/img/structure/B13583875.png)
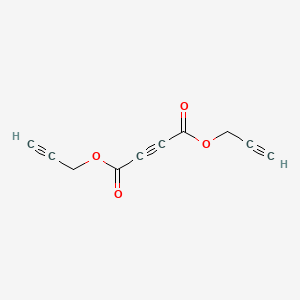
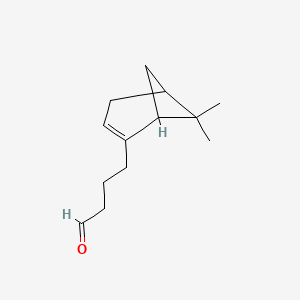
![3-{4-[(methanesulfonylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)-3H-diazirine](/img/structure/B13583896.png)
